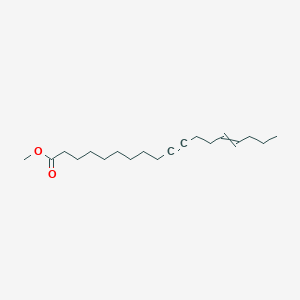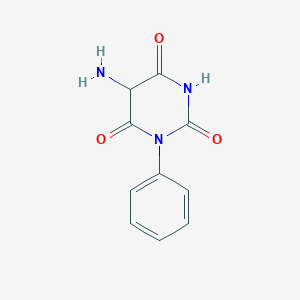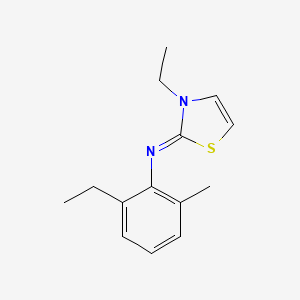![molecular formula C8H17NO2S B14560041 (2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid CAS No. 61844-81-3](/img/structure/B14560041.png)
(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid is an organic compound with a unique structure that includes an amino group, a sulfanyl group, and a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid can be achieved through several methodsThis can be done using alkyl halides or aryl halides in the presence of a base . Another method involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogenation or metal-hydride reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using catalytic hydrogenation or metal-hydride reduction. These methods are preferred due to their efficiency and scalability. The use of acid chlorides, acid azides, acid anhydrides, and esters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) over a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and as a precursor to biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a drug precursor.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. These may include modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid: shares similarities with other amino acids and sulfur-containing compounds.
Cysteine: An amino acid with a similar sulfanyl group.
Methionine: Another sulfur-containing amino acid.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which gives it unique chemical and biological properties .
Properties
CAS No. |
61844-81-3 |
|---|---|
Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(2S)-2-(2-aminoethylsulfanyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H17NO2S/c1-6(2)5-7(8(10)11)12-4-3-9/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
SDUXPZWPIXGGNQ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)SCCN |
Canonical SMILES |
CC(C)CC(C(=O)O)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[Butane-1,4-diylbis(oxy)]dibenzonitrile](/img/structure/B14559963.png)
![Methyl 2-[(3-nitrophenyl)acetyl]benzoate](/img/structure/B14559973.png)
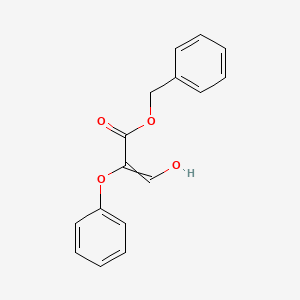

![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)


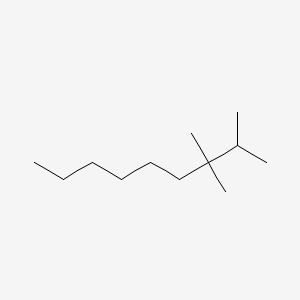
![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
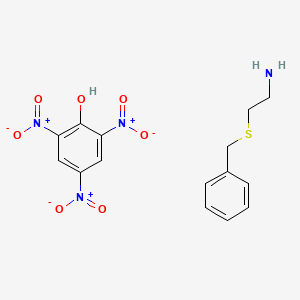
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
